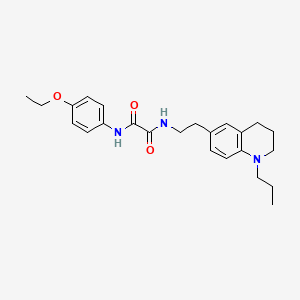

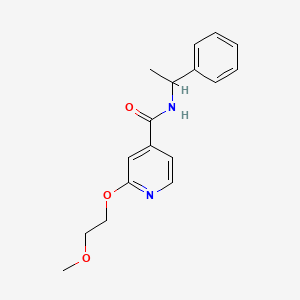

2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isonicotinamide derivatives, including "2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide," are of significant interest due to their varied potential applications in material science, pharmaceuticals, and organic chemistry. These compounds are recognized for their ability to form complex molecular structures and engage in diverse chemical reactions.

Synthesis Analysis

The synthesis of isonicotinamide derivatives often involves condensation reactions between isonicotinic acid hydrazide and aldehydes or ketones. For example, Schiff base compounds have been synthesized by the condensation of isonicotinic acid hydrazide with different aldehydes, demonstrating a common strategy for creating structurally similar compounds (Yang, 2007).

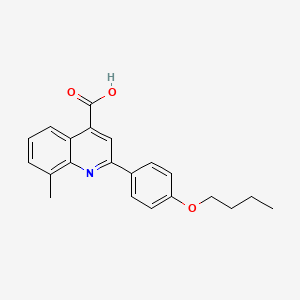

Molecular Structure Analysis

X-ray diffraction studies provide insight into the molecular structures of isonicotinamide derivatives. These analyses reveal that such compounds often exhibit trans configurations around the C=N double bond, forming intricate molecular architectures through hydrogen bonding (Yang, 2007).

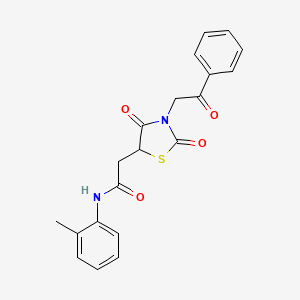

Chemical Reactions and Properties

Isonicotinamide derivatives participate in various chemical reactions, including phase transitions and complex formation with metals. For instance, isonicotinamide-4-methoxybenzoic acid co-crystals undergo a first-order phase transition, indicative of the dynamic structural behaviors of these compounds (Chia & Quah, 2017).

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Synthesis

Stabilization and Interaction Dynamics

The study of steric interactions between methoxy and tert-butyl groups, such as in the stabilization of p-Phenylenebis(N-tert-butylaminoxyl) reveals critical insights into how subtle changes in molecular structure can significantly impact the stability and reactivity of related compounds. This understanding is crucial for designing more stable and effective molecules for various applications, including drug development and materials science (Shuichi Nakazono et al., 1998).

Catalysis and Reaction Efficiency

Research on the methoxycarbonylation of phenylethyne catalyzed by palladium complexes demonstrates the potential of utilizing specific catalysts to achieve high activity and regioselectivity in the formation of unsaturated esters. Such findings are valuable for optimizing chemical synthesis processes, particularly in the pharmaceutical and chemical manufacturing industries (A. A. N. Magro et al., 2010).

Supramolecular Chemistry

Directed Assembly and Supramolecular Reagents

Isonicotinamide's role as a supramolecular reagent in the synthesis of Cu(II) complexes underscores its versatility in directing the assembly of inorganic-organic hybrid materials. Such materials, displaying consistent supramolecular motifs, offer promising applications in designing new materials with specific electronic, magnetic, or catalytic properties (C. Aakeröy et al., 2003).

Material Science and Electrochemistry

Lithium-Ion Batteries

The study of Phenyl tris-2-methoxydiethoxy silane as an additive in PC-based electrolytes for lithium-ion batteries highlights the compound's ability to enhance the performance and stability of lithium-ion batteries. This research is pivotal for the development of more efficient and durable power sources for electronics and electric vehicles (Q. Xia et al., 2008).

Polymer Science

Photovoltaic Devices

Investigation into the degradation and photostability of polymer-fullerene blends in solar cells, including materials like poly(2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene), provides critical insights into the longevity and efficiency of organic photovoltaic devices. Understanding the mechanisms of photodegradation helps in designing more stable and efficient solar cells (H. Neugebauer et al., 2000).

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-13(14-6-4-3-5-7-14)19-17(20)15-8-9-18-16(12-15)22-11-10-21-2/h3-9,12-13H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDBLUBJZMOZRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)

![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)